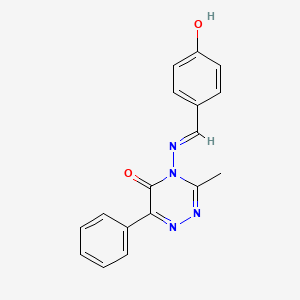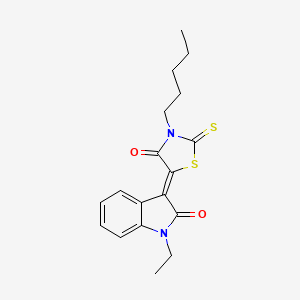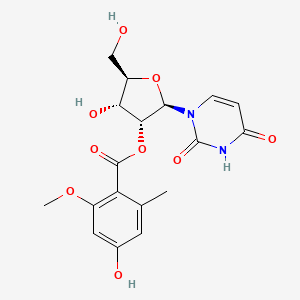
Dimethyl 4-(6-bromopyridin-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(6-ブロモピリジン-2-イル)-2,6-ジメチル-1,4-ジヒドロピリジン-3,5-ジカルボン酸ジメチルは、ジヒドロピリジン類に属する合成有機化合物です。この化合物は、ブロモピリジン部分と2つのエステル基を含むユニークな構造が特徴です。その潜在的な生物活性や医薬品化学における応用により、様々な研究分野で注目されています。
2. 製法
合成経路と反応条件: 4-(6-ブロモピリジン-2-イル)-2,6-ジメチル-1,4-ジヒドロピリジン-3,5-ジカルボン酸ジメチルの合成は、通常、複数段階のプロセスを伴います。一般的な方法の1つには、アルデヒド、β-ケトエステル、アンモニアまたはアミンを縮合させるハントシュ・ジヒドロピリジン合成が含まれます。具体的な手順は以下の通りです。
縮合反応: 反応は、6-ブロモピリジン-2-カルバルデヒド、ジメチルアセト酢酸、アンモニアを酢酸などの触媒の存在下で縮合させることから始まります。
環化: 形成された中間体は環化してジヒドロピリジン環を形成します。
エステル化: 最後の段階では、エステル化を行って目的の化合物を得ます。
工業的製造方法: この化合物の工業的製造は、同様の合成経路を用いますが、規模が大きく、収率と純度が最適化されています。連続フロー反応器と自動化システムを使用することで、効率とスケーラビリティが向上します。
反応の種類:
酸化: この化合物は、特にジヒドロピリジン環で酸化反応を起こしやすく、ピリジン誘導体の形成につながります。
還元: 還元反応により、ジヒドロピリジン環をテトラヒドロピリジン環またはピペリジン環に変換できます。
置換: ピリジン環の臭素原子は、適切な条件下でアミンやチオールなどの様々な求核剤と置換することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO₄) や三酸化クロム (CrO₃) があります。
還元: 水素化リチウムアルミニウム (LiAlH₄) や水素化ホウ素ナトリウム (NaBH₄) などの還元剤が使用されます。
置換: 求核置換反応では、アジ化ナトリウム (NaN₃) やチオ尿素などの試薬が使用されることが多いです。
主な生成物:
酸化: ピリジン誘導体。
還元: テトラヒドロピリジンまたはピペリジン誘導体。
置換: 使用する求核剤に応じて、様々な置換ピリジン誘導体。
化学:
触媒作用: この化合物は、配位化学と触媒作用においてリガンドとして使用できます。
有機合成: より複雑な分子の合成において、中間体として役立ちます。
生物学と医学:
薬理学: この化合物は、他のジヒドロピリジンと同様に、カルシウムチャネルブロッカーとしての可能性が研究されています。
創薬: これは、心臓血管疾患を標的にする新しい治療薬の開発のための候補です。
産業:
材料科学: この化合物は、特定の電子特性や光学特性を持つ新しい材料の開発に使用できます。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 4-(6-bromopyridin-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves a multi-step process. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine. The specific steps are as follows:
Condensation Reaction: The reaction starts with the condensation of 6-bromopyridine-2-carbaldehyde, dimethyl acetoacetate, and ammonia in the presence of a catalyst such as acetic acid.
Cyclization: The intermediate formed undergoes cyclization to form the dihydropyridine ring.
Esterification: The final step involves esterification to yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine ring, leading to the formation of pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine ring to a tetrahydropyridine or piperidine ring.
Substitution: The bromine atom in the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.
Major Products:
Oxidation: Pyridine derivatives.
Reduction: Tetrahydropyridine or piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry and catalysis.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology and Medicine:
Pharmacology: The compound is studied for its potential as a calcium channel blocker, similar to other dihydropyridines.
Drug Development: It is a candidate for the development of new therapeutic agents targeting cardiovascular diseases.
Industry:
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
作用機序
4-(6-ブロモピリジン-2-イル)-2,6-ジメチル-1,4-ジヒドロピリジン-3,5-ジカルボン酸ジメチルの作用機序は、カルシウムチャネルとの相互作用に関与しています。これらのチャネルに結合することで、細胞へのカルシウム流入を阻害し、血管拡張と血圧低下につながります。この機序は、他のジヒドロピリジンカルシウムチャネルブロッカーと同様です。
類似化合物:
ニフェジピン: 高血圧や狭心症の治療に用いられる、よく知られたジヒドロピリジンカルシウムチャネルブロッカー。
アムロジピン: ニフェジピンと比較して、作用時間が長い、別のジヒドロピリジン誘導体。
独自性: 4-(6-ブロモピリジン-2-イル)-2,6-ジメチル-1,4-ジヒドロピリジン-3,5-ジカルボン酸ジメチルは、ブロモピリジン部分の存在によりユニークです。この部分は、他のジヒドロピリジンと比較して、異なる薬物動態学的および薬力学的特性をもたらす可能性があります。この構造的な変異により、効力、選択性、副作用プロファイルが異なる可能性があります。
この化合物の合成、反応、用途、および機序を理解することで、研究者は様々な科学分野や産業分野における可能性を探ることができます。
類似化合物との比較
Nifedipine: A well-known dihydropyridine calcium channel blocker used in the treatment of hypertension and angina.
Amlodipine: Another dihydropyridine derivative with a longer duration of action compared to nifedipine.
Uniqueness: Dimethyl 4-(6-bromopyridin-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is unique due to the presence of the bromopyridine moiety, which can impart different pharmacokinetic and pharmacodynamic properties compared to other dihydropyridines. This structural variation can lead to differences in potency, selectivity, and side effect profiles.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can explore its potential in various scientific and industrial fields.
特性
分子式 |
C16H17BrN2O4 |
|---|---|
分子量 |
381.22 g/mol |
IUPAC名 |
dimethyl 4-(6-bromopyridin-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C16H17BrN2O4/c1-8-12(15(20)22-3)14(10-6-5-7-11(17)19-10)13(9(2)18-8)16(21)23-4/h5-7,14,18H,1-4H3 |
InChIキー |
PTHUOERLNAIMDU-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC)C2=NC(=CC=C2)Br)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-[(E)-(3-{[2-(Dimethylamino)anilino]carbonyl}-4-hydroxy-1-naphthyl)diazenyl]benzenesulfonic acid](/img/structure/B12039514.png)


![(5Z)-5-[[2-(4-benzylpiperazin-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12039536.png)
![4-((5Z)-5-{[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid](/img/structure/B12039543.png)

![N-(3-fluorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12039545.png)
![2-Butyl-1-[4-(diphenylmethyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12039548.png)
![2-[(3-tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B12039550.png)
![ethyl (2Z)-3-(2-hydroxyethyl)-4-methyl-2-[(2-methylphenyl)imino]-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B12039553.png)
![4-[({[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide](/img/structure/B12039558.png)
